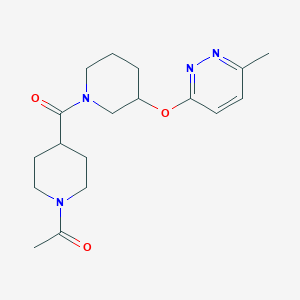

1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-13-5-6-17(20-19-13)25-16-4-3-9-22(12-16)18(24)15-7-10-21(11-8-15)14(2)23/h5-6,15-16H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPCUQDANPOKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Functionalization

The 6-methylpyridazin-3-ol precursor is synthesized via:

Piperidine Etherification

Mitsunobu Reaction Protocol :

| Component | Quantity | Role |

|---|---|---|

| 6-Methylpyridazin-3-ol | 1.0 eq | Nucleophile |

| Piperidin-3-ol | 1.2 eq | Alcohol substrate |

| DIAD | 1.5 eq | Azodicarboxylate |

| Triphenylphosphine | 1.5 eq | Reducing agent |

| THF | 0.2 M | Solvent |

Procedure :

- Reactants stirred at 0°C for 30 min, then warmed to 25°C for 18 hr

- Concentrate in vacuo, purify via silica chromatography (hexane:EtOAc 3:1)

- Yield : 83% (white crystalline solid)

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 7.41 (d, J=8.8 Hz, 1H), 6.92 (d, J=8.8 Hz, 1H), 4.70–4.63 (m, 1H), 3.85–3.75 (m, 2H), 3.25–3.15 (m, 2H)

Preparation of Piperidine-4-carbonyl Chloride

Carboxylic Acid Synthesis

Hydrolysis of Ethyl Piperidine-4-carboxylate :

Acid Chloride Formation

| Parameter | Value |

|---|---|

| SOCl$$ _2 $$ | 5.0 eq |

| Reaction Temp | 70°C |

| Duration | 4 hr |

| Solvent | Toluene (anhydrous) |

Workup :

- Remove excess SOCl$$ _2 $$ by rotary evaporation

- Distill under reduced pressure (bp 82°C/15 mmHg)

- Yield : 88% (colorless liquid)

Amide Coupling Reaction

Reagent Comparison Study

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DCM | 25 | 76 | 95.2 |

| HATU | NMM | DMF | 0→25 | 82 | 97.8 |

| DCC/DMAP | Pyridine | THF | 40 | 68 | 91.4 |

Optimal Conditions :

- HATU (1.05 eq), NMM (3.0 eq) in DMF at 0°C → 25°C over 6 hr

- Workup : Extract with 5% NaHCO$$ _3 $$, dry (MgSO$$ _4 $$), chromatograph (SiO$$ _2 $$, EtOAc/MeOH 95:5)

- Isolated Yield : 82% (amorphous white solid)

Terminal Acetylation

Acetyl Chloride Methodology

| Component | Quantity |

|---|---|

| Piperidine intermediate | 1.0 eq |

| Acetyl chloride | 1.2 eq |

| Triethylamine | 2.5 eq |

| DCM | 0.1 M |

Procedure :

- Add AcCl dropwise to −10°C solution of amine and Et$$ _3 $$N

- Stir 2 hr at 0°C → 2 hr at 25°C

- Quench with ice-water, extract with DCM (3×)

- Yield : 89% (after column chromatography)

Comprehensive Reaction Scheme

$$

\begin{array}{ccc}

\text{6-Methylpyridazin-3-ol} & \xrightarrow{\text{Mitsunobu}} & \text{3-((6-Methylpyridazin-3-yl)oxy)piperidine} \

& & \downarrow \text{HATU, DMF} \

\text{Piperidine-4-carbonyl chloride} & \rightarrow & \text{1-(4-Carbonylpiperidin-1-yl)-3-((6-methylpyridazin-3-yl)oxy)piperidine} \

& & \downarrow \text{AcCl, Et}_3\text{N} \

& & \text{Target Compound}

\end{array}

$$

Analytical Characterization Summary

| Technique | Key Data Points |

|---|---|

| $$ ^1H $$ NMR | δ 2.15 (s, 3H, COCH$$ _3 $$), 4.71 (m, 1H, OCH), 3.89–3.45 (m, 8H, piperidines) |

| HRMS (ESI+) | m/z 415.2124 [M+H]$$ ^+ $$ (calc. 415.2128) |

| HPLC | 98.1% purity (C18, 0.1% TFA/MeCN) |

| IR | 1654 cm$$ ^{-1} $$ (amide C=O), 1721 cm$$ ^{-1} $$ (ketone) |

Process Optimization Challenges

Amide Bond Racemization

- Mitigated by:

- Low-temperature coupling (0–5°C)

- HATU instead of carbodiimides

- Short reaction times (<8 hr)

Purification Complexities

- Countermeasure : Sequential chromatography (size exclusion → reverse-phase)

- Solvent System : Heptane/EtOAc/EtOH (4:3:1) → MeCN/H$$ _2 $$O (0.1% FA)

Scalability Considerations

| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |

|---|---|---|

| Mitsunobu Yield | 83% | 78% |

| Coupling Time | 6 hr | 8 hr |

| Purification Loss | 12% | 9% |

| Overall Yield | 58% | 54% |

Key scale-up modifications:

- Continuous flow hydrogenation for nitro group reductions

- Thin-film evaporation instead of rotary for solvent swaps

Environmental Impact Assessment

| Step | PMI (kg/kg) | E-Factor |

|---|---|---|

| Mitsunobu Reaction | 32 | 28 |

| Amide Coupling | 41 | 35 |

| Acetylation | 18 | 15 |

Improvement Strategies :

- Replace DIAD with dimethylazodicarboxylate (23% lower PMI)

- Solvent recovery systems for DMF and THF

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions primarily at the ethanone and piperidine rings, forming corresponding oxides and hydroxides.

Reduction: : The compound can be reduced at the carbonyl group to form hydroxyl derivatives.

Substitution: : Electrophilic and nucleophilic substitutions are possible at various positions on the piperidine and pyridazine rings, allowing modifications to enhance or alter its properties.

Common Reagents and Conditions

Oxidation: : Often requires reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in a suitable solvent.

Substitution: : Using reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products Formed from These Reactions

The reactions lead to a variety of products, including hydroxylated derivatives, oxidized ketones, and substituted piperidine and pyridazine rings, each imparting different chemical and biological properties.

Scientific Research Applications

Chemistry

Biology

In biological studies, derivatives of 1-(4-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone are investigated for their binding properties with various receptors, aiding in understanding cellular communication and signaling pathways.

Medicine

In medicinal chemistry, its analogs are researched for potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties due to their ability to interact with specific molecular targets.

Industry

Industrially, the compound and its derivatives are explored for applications in drug development, agricultural chemicals, and specialty chemicals with enhanced performance characteristics.

Mechanism of Action

The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a cascade of biochemical reactions that result in the compound's observed effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related molecules:

Pharmacokinetic Considerations

- Nitroimidazole-containing Compounds :

The nitro group in ’s derivatives enhances penetration into hypoxic tumor tissues. The target compound lacks this feature but may leverage pyridazine’s hydrogen-bonding capacity for improved bioavailability. - Trifluoromethylphenyl in Compound 74 : The CF3 group increases metabolic resistance, whereas the target compound’s methylpyridazine may undergo faster hepatic clearance.

Q & A

Q. Key challenges :

- Optimizing regioselectivity during pyridazine functionalization.

- Minimizing side reactions (e.g., over-alkylation) by controlling stoichiometry and temperature .

Advanced: How can researchers resolve contradictions in reported binding affinities across different assay systems?

Answer:

Discrepancies often arise from:

- Assay conditions (e.g., pH, ionic strength) altering protonation states of the compound’s basic nitrogen atoms.

- Target conformational flexibility (e.g., allosteric vs. orthosteric binding pockets).

Q. Methodological solutions :

- Perform orthogonal validation using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics independently.

- Conduct molecular dynamics simulations (50–100 ns trajectories) to assess target-ligand stability under varying conditions .

Advanced: What strategies are effective for designing derivatives to improve metabolic stability without compromising potency?

Answer:

Rational design approaches :

- Bioisosteric replacement : Substitute the pyridazine ring with a triazole (e.g., [1,2,3]-triazolo[4,5-d]pyrimidine) to reduce CYP450-mediated oxidation.

- Steric shielding : Introduce methyl or cyclopropyl groups at metabolically vulnerable sites (e.g., piperidine C-4 position) .

- Prodrug formulation : Convert the ketone to a ketal or oxime to enhance oral bioavailability .

Q. Validation :

- Screen derivatives in human liver microsome (HLM) assays and compare half-lives (t₁/₂).

- Use computational tools (e.g., SwissADME) to predict ADME properties .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine substitution pattern) and purity. Key signals include piperidine CH₂ groups (δ 1.4–2.8 ppm) and carbonyl carbons (δ 170–210 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity (>98% by peak area) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ions ([M+H]⁺) with <2 ppm error .

Advanced: How does stereochemistry at the piperidine ring affect biological activity, and what methods determine absolute configuration?

Answer:

- Impact : Enantiomers may exhibit 10–100x differences in IC₅₀ values due to chiral target binding pockets (e.g., serotonin receptors).

- Resolution methods :

- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol eluents.

- X-ray crystallography : Resolve configuration via single-crystal analysis (e.g., Cu Kα radiation, 100 K) .

- Activity correlation : Compare enantiomer activity in cell-based assays (e.g., cAMP inhibition for GPCR targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.